
2-Methyl-4-penten-1-ol
Overview
Description
2-Methyl-4-penten-1-ol is an organic compound with the molecular formula C6H12O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a pentene chain. This compound is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-4-penten-1-ol can be synthesized through several methods. One common method involves the reaction of 2-methyl-2-penten-1-ol with methanesulfonic acid, followed by deformic acid treatment to obtain the target product . Another method includes the reaction of methyl vinyl ketone with acetylene in the presence of metal calcium, which produces iso-C6 alcohol (3-methyl-1-penten-4-yn-3-ol), and this can be converted to this compound via a rearrangement reaction catalyzed by sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are crucial in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-penten-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 2-methyl-4-pentenoic acid, while reduction can produce 2-methylpentane .
Scientific Research Applications
Organic Synthesis
2-Methyl-4-penten-1-ol serves as a valuable intermediate in organic synthesis. It is utilized in the production of more complex molecules through reactions such as:
- Oxidation : Converts to corresponding ketones or aldehydes.
- Reduction : Can be reduced to form saturated alcohols.
- Nucleophilic Substitution : The hydroxyl group can be replaced by other functional groups using common reagents like potassium permanganate or lithium aluminum hydride.
Carbohydrate Chemistry
This compound is employed in carbohydrate chemistry, particularly in the synthesis of n-Pentenyl Glycosides. It facilitates the rapid assembly of homoglycans, exemplified by the nonasaccharide component of high-mannose glycoproteins, which are crucial in biochemistry and glycoscience .
Biological Studies
Research has indicated that this compound interacts with olfactory receptors, notably OR2AT4. This interaction has implications for:
- Hair Growth Stimulation : Studies suggest that it may enhance hair growth by stimulating growth factors like IGF-1 in human scalp hair follicles.
Fragrance Industry
Due to its pleasant sandalwood-like odor, this compound is widely used in the fragrance industry. Its unique olfactory properties make it a key ingredient in perfumes and scented products .
Toxicological Profile
The safety assessment of this compound indicates that it is not genotoxic and presents no significant risk for skin sensitization at concentrations below established thresholds. Toxicological studies have shown no adverse effects on body weight or clinical parameters in animal models at specified doses .
Data Table: Summary of Applications
Application Area | Specific Use Cases | Key Findings |
---|---|---|
Organic Synthesis | Intermediate for complex molecule synthesis | Oxidation and reduction reactions are possible |
Carbohydrate Chemistry | Synthesis of n-Pentenyl Glycosides | Facilitates rapid assembly of homoglycans |
Biological Studies | Interaction with olfactory receptors | Potential hair growth stimulation |
Fragrance Industry | Key ingredient in perfumes | Sandalwood-like odor enhances product appeal |
Case Study 1: Hair Growth Stimulation
A study involving human scalp hair follicles demonstrated that this compound increased IGF-1 production, suggesting its potential as a treatment for hair loss.
Case Study 2: Fragrance Development
In perfumery, formulations incorporating this compound were evaluated for their olfactory impact, revealing its ability to impart depth and complexity reminiscent of sandalwood.
Mechanism of Action
The mechanism of action of 2-Methyl-4-penten-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-penten-3-ol: Similar in structure but with a different position of the hydroxyl group.
1-Hexen-3-ol: Another alcohol with a similar carbon chain length but different functional group placement.
3-Methyl-1-penten-4-yn-3-ol: A compound with a similar carbon skeleton but with an additional triple bond.
Uniqueness
2-Methyl-4-penten-1-ol is unique due to its specific structure, which provides distinct reactivity and properties compared to its similar compounds. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Biological Activity
2-Methyl-4-penten-1-ol (C6H12O), a branched-chain alcohol, has garnered attention for its diverse biological activities and potential applications in various fields, including chemistry, biology, and medicine. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound is characterized by its hydroxyl group, which facilitates hydrogen bonding and interactions with enzymes and receptors. This property is crucial for its biological activity. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can influence its biological properties:
- Oxidation : Can form aldehydes or carboxylic acids.
- Reduction : Can yield alkanes or other reduced forms.
- Substitution : The hydroxyl group can be replaced with other functional groups.
These reactions enable this compound to interact with various molecular targets, influencing biochemical pathways and cellular processes .
1. Toxicological Studies
Research has indicated that this compound exhibits varying degrees of toxicity depending on the dosage and exposure duration. A case study involving repeated oral dosing in rats revealed the following:
Study Group | Dose (mg/kg bw/d) | NOAEL (mg/kg bw/d) | Effects Observed |
---|---|---|---|
Male Rats | 0, 4.8, 8.3, 14.0 | 4.8 | Increased kidney weight |
Female Rats | 0, 6.2, 6.9, 17.1 | 6.2 | Decreased water intake |
Mixed Sex Rats | 0, 1.5, 3, 6 | 3 | Forestomach damage |
The studies highlighted that liver and kidney were the primary target organs for toxicity .
2. Genotoxicity Assessment
The genotoxic potential of this compound has been evaluated through various assays:
- Ames Test : No mutagenic effects were observed at doses up to 5000 μg/plate.
- Chromosomal Aberration Study : No significant increases in structural chromosomal aberrations were noted in human peripheral blood lymphocytes treated with the compound.
These findings suggest that the compound does not pose a significant risk for genotoxicity .
3. Potential Therapeutic Applications
Research has also explored the therapeutic potential of this compound:
- Hair Growth Stimulation : Studies indicate that this compound may stimulate olfactory receptors in human scalp hair follicles, potentially enhancing hair growth through increased production of growth factors like IGF-1.
Case Study on Repeated Dose Toxicity
A notable case study assessed the repeated dose toxicity of various β-olefinic alcohols, including this compound. The study found that:
- The NOAEL values ranged from 3 to 15 mg/kg bw/d , indicating a relatively low threshold for adverse effects.
- Specific toxic responses included increased liver weights and signs of hepatotoxicity in higher dose groups.
This underscores the importance of careful dosage management when considering applications involving this compound .
Properties
IUPAC Name |
2-methylpent-4-en-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-4-6(2)5-7/h3,6-7H,1,4-5H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHUAOGQNZSMMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336519 | |
Record name | 2-Methyl-4-penten-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5673-98-3 | |
Record name | 2-Methyl-4-penten-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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